Cas no 2229388-07-0 (4-(3-methyl-1,2-oxazol-5-yl)methylpiperidin-4-ol)

4-(3-methyl-1,2-oxazol-5-yl)methylpiperidin-4-ol 化学的及び物理的性質
名前と識別子
-
- 4-(3-methyl-1,2-oxazol-5-yl)methylpiperidin-4-ol
- EN300-1788666
- 4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol
- 2229388-07-0
-
- インチ: 1S/C10H16N2O2/c1-8-6-9(14-12-8)7-10(13)2-4-11-5-3-10/h6,11,13H,2-5,7H2,1H3
- InChIKey: FGUCXCNXNPWPRF-UHFFFAOYSA-N
- ほほえんだ: OC1(CC2=CC(C)=NO2)CCNCC1
計算された属性
- せいみつぶんしりょう: 196.121177757g/mol
- どういたいしつりょう: 196.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
4-(3-methyl-1,2-oxazol-5-yl)methylpiperidin-4-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1788666-0.25g |
4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol |
2229388-07-0 | 0.25g |
$1117.0 | 2023-09-19 | ||
Enamine | EN300-1788666-0.5g |
4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol |
2229388-07-0 | 0.5g |
$1165.0 | 2023-09-19 | ||
Enamine | EN300-1788666-2.5g |
4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol |
2229388-07-0 | 2.5g |
$2379.0 | 2023-09-19 | ||
Enamine | EN300-1788666-10g |
4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol |
2229388-07-0 | 10g |
$5221.0 | 2023-09-19 | ||
Enamine | EN300-1788666-5g |
4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol |
2229388-07-0 | 5g |
$3520.0 | 2023-09-19 | ||
Enamine | EN300-1788666-1.0g |
4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol |
2229388-07-0 | 1g |
$1214.0 | 2023-06-02 | ||
Enamine | EN300-1788666-10.0g |
4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol |
2229388-07-0 | 10g |
$5221.0 | 2023-06-02 | ||
Enamine | EN300-1788666-0.1g |
4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol |
2229388-07-0 | 0.1g |
$1068.0 | 2023-09-19 | ||
Enamine | EN300-1788666-0.05g |
4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol |
2229388-07-0 | 0.05g |
$1020.0 | 2023-09-19 | ||
Enamine | EN300-1788666-1g |
4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol |
2229388-07-0 | 1g |
$1214.0 | 2023-09-19 |
4-(3-methyl-1,2-oxazol-5-yl)methylpiperidin-4-ol 関連文献
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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4. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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8. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
4-(3-methyl-1,2-oxazol-5-yl)methylpiperidin-4-olに関する追加情報
Recent Advances in the Study of 4-(3-methyl-1,2-oxazol-5-yl)methylpiperidin-4-ol (CAS: 2229388-07-0): A Comprehensive Research Brief
The compound 4-(3-methyl-1,2-oxazol-5-yl)methylpiperidin-4-ol (CAS: 2229388-07-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic piperidine derivative exhibits unique structural features that make it a promising candidate for various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a scaffold for drug development.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of 4-(3-methyl-1,2-oxazol-5-yl)methylpiperidin-4-ol through a novel multi-step pathway involving oxazole formation followed by piperidine ring functionalization. The researchers reported an overall yield of 68% with high purity (>98%), making this synthetic route potentially valuable for industrial-scale production. The compound's structural characterization was confirmed by NMR spectroscopy and mass spectrometry, with particular attention paid to its stereochemical configuration at the 4-position.
Pharmacological investigations have revealed interesting properties of this compound. In vitro studies conducted by a European research consortium showed moderate affinity for σ1 receptors (Ki = 120 nM) and negligible activity at σ2 receptors, suggesting potential applications in neurological disorders. The presence of both the oxazole and piperidine moieties appears to contribute to this selective binding profile, as demonstrated by molecular docking simulations published in Bioorganic & Medicinal Chemistry Letters.
Recent patent applications (WO2023017261, US2023024245) have highlighted the compound's utility as a building block for more complex pharmaceutical agents. Several derivatives of 4-(3-methyl-1,2-oxazol-5-yl)methylpiperidin-4-ol have shown promising activity in preclinical models of pain management and inflammation, with improved metabolic stability compared to first-generation compounds. The methyloxazole group in particular appears to confer enhanced pharmacokinetic properties.
Toxicological assessments conducted in 2024 indicate a favorable safety profile for this compound at therapeutic doses. Acute toxicity studies in rodent models showed no significant adverse effects at doses up to 100 mg/kg, while chronic administration at 30 mg/kg/day for 28 days revealed only minor, reversible changes in liver enzyme levels. These findings support further development of this scaffold for clinical applications.
Current research directions include exploring the compound's potential in combination therapies and its use as a molecular probe for studying receptor-ligand interactions. The unique electronic properties of the oxazole ring system, combined with the conformational flexibility of the piperidine moiety, make this compound particularly interesting for structure-activity relationship studies in medicinal chemistry programs.
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